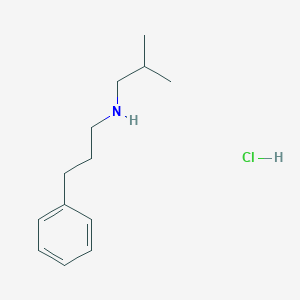

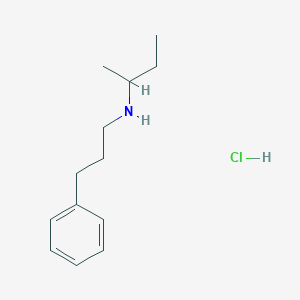

(Butan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Butan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride, also known as BPMA dihydrochloride, is a synthetic amine derivative of pyridine and butan-2-yl, which has been extensively studied in recent years for its potential applications in scientific research. This compound is a white crystalline solid, insoluble in water, with a molecular weight of 213.14 g/mol and a melting point of 98-99 °C. BPMA dihydrochloride is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry, and has been studied for its potential use in various biochemical and physiological applications.

Applications De Recherche Scientifique

Coordination Chemistry and Ligand Properties

Pyridine derivatives are crucial in coordination chemistry due to their ability to act as ligands, forming complex compounds with metals. Studies highlight the synthesis, properties, and applications of complexes formed with pyridine-based ligands, showcasing their potential in spectroscopy, magnetism, and biological activity. For instance, research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes illustrates their diverse applications, including their spectroscopic properties and biological relevance (Boča, Jameson, & Linert, 2011).

Synthesis of N-heterocycles

Amine derivatives play a significant role in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The use of tert-butanesulfinamide in asymmetric synthesis of piperidines, pyrrolidines, and azetidines highlights the importance of amine derivatives in accessing structurally diverse and biologically significant N-heterocycles (Philip et al., 2020).

Applications in Medicinal Chemistry

Derivatives of pyridine and similar amines find extensive use in medicinal chemistry, serving as key scaffolds in the development of drugs targeting various diseases. Their incorporation into molecules can significantly affect the pharmacological profile, enhancing activity against targets of interest. For instance, heterocyclic N-oxide molecules, including pyridine derivatives, have shown potential in organic synthesis, catalysis, and drug development, offering new avenues for therapeutic intervention (Li et al., 2019).

Chemosensing Applications

Pyridine derivatives are also utilized in the design of chemosensors due to their ability to bind selectively to ions and molecules, facilitating the detection of various species. Their electronic properties make them excellent candidates for developing sensitive and selective sensors for environmental, biological, and chemical analyses (Abu-Taweel et al., 2022).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, amine-functionalized sorbents, including those derived from pyridine, have been explored for pollutant removal, demonstrating effectiveness in capturing and removing hazardous substances from water and other matrices. Such applications underscore the versatility of pyridine and amine derivatives in addressing environmental challenges (Ateia et al., 2019).

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)butan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-3-9(2)12-8-10-6-4-5-7-11-10;;/h4-7,9,12H,3,8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNRYHXNKHHFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)